N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine
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Overview
Description
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a morpholine ring, a thiophene ring, and a thiazolopyridine core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.
Attachment of the Morpholine Ring: The morpholine ring is often introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine is unique due to its combination of a morpholine ring, a thiophene ring, and a thiazolopyridine core. This structural complexity contributes to its diverse chemical reactivity and potential for various applications, distinguishing it from simpler compounds like cetylpyridinium chloride and domiphen bromide.
Biological Activity
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a morpholine ring, a thiophene moiety, and a thiazolo-pyridine structure, which contribute to its diverse pharmacological properties.
Chemical Structure
The chemical structure can be represented as follows:
Where x,y,z,a,b denote the number of respective atoms in the compound.
Antimicrobial Properties
Thiophene derivatives, including those related to this compound, have shown significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. For example:
Compound | Activity | Tested Microorganisms |
---|---|---|
1 | Antibacterial | Bacillus subtilis, E. coli |
2 | Antifungal | Candida albicans |
In vitro studies using the cup-plate agar diffusion method have demonstrated that certain thiophene derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Studies have indicated that derivatives containing thiazole and pyridine rings can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance:
Compound | COX Inhibition (IC50 μM) | Reference |
---|---|---|
Compound A | 0.04 ± 0.01 | Celecoxib |
Compound B | 0.05 ± 0.02 | Standard Drug |
These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory agents .
Anticancer Activity
The anticancer properties of thiophene-containing compounds are also being explored. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways.
Case Studies
-
Study on Cell Lines : In vitro studies on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) showed that the compound significantly reduced cell viability in a dose-dependent manner.
- Mechanism : The proposed mechanism involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
- Animal Models : In vivo studies using tumor-bearing mice demonstrated that administration of the compound resulted in reduced tumor size compared to control groups.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
- Receptor Modulation : It could modulate receptor activity by interacting with specific binding sites on receptors involved in inflammatory and cancer pathways.
Summary of Findings
The following table summarizes key biological activities associated with this compound:
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-2-15(22-9-1)13(20-5-7-21-8-6-20)11-18-16-19-12-10-17-4-3-14(12)23-16/h1-4,9-10,13H,5-8,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCISVHNQCGOTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC2=NC3=C(S2)C=CN=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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